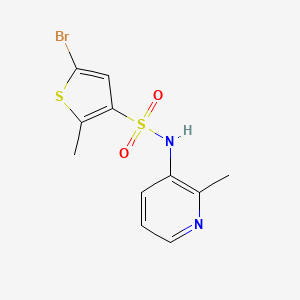
5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide involves the inhibition of the target enzyme through the formation of a covalent bond with the active site of the enzyme. This leads to the disruption of the enzyme's function and ultimately results in the inhibition of the disease pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide exhibits potent inhibitory activity against carbonic anhydrase, which is involved in the regulation of intraocular pressure. This makes it a potential candidate for the treatment of glaucoma. It has also been found to exhibit inhibitory activity against aldose reductase, which is involved in the pathogenesis of diabetic complications. Thus, it has the potential to be used in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide is its potent inhibitory activity against various enzymes. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the research on 5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide. One of the potential areas of research is the development of new analogs with improved solubility and potency. Another area of research is the investigation of its potential therapeutic applications in other diseases such as cancer. Additionally, the elucidation of its mechanism of action at the molecular level can provide valuable insights into the design of more potent inhibitors.
Synthesis Methods
The synthesis of 5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide involves the reaction of 5-bromo-2-methylthiophene-3-sulfonyl chloride with 2-methylpyridine-3-amine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yields.
Scientific Research Applications
5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase and aldose reductase. These enzymes are known to play a crucial role in the pathogenesis of various diseases such as glaucoma, diabetes, and cancer.
properties
IUPAC Name |
5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S2/c1-7-9(4-3-5-13-7)14-18(15,16)10-6-11(12)17-8(10)2/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBHJMCSQPCVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NS(=O)(=O)C2=C(SC(=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583132.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one](/img/structure/B7583140.png)
![N-[(1-ethylcyclobutyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583145.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7583149.png)

![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7583159.png)
![6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7583174.png)
![6-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B7583195.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7583200.png)
![5-[(2,5-Difluorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583202.png)
![5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583208.png)
![3-(Oxolan-3-yl)-5-spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yl-1,2,4-oxadiazole](/img/structure/B7583213.png)
